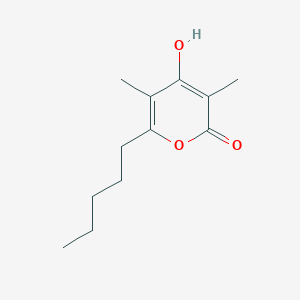![molecular formula C6H7NO3 B13941763 3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid CAS No. 61168-43-2](/img/structure/B13941763.png)
3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid is a highly strained bicyclic compound that consists of two cyclopropane rings fused through a common carbon-carbon bond. This unique structure imparts significant ring strain, making it an interesting subject for chemical research and applications. The compound is part of the broader class of bicyclo[1.1.0]butanes, which are known for their high strain energy and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid typically involves the formation of the bicyclic scaffold followed by functionalization at the bridgehead positions. One common method is the palladium-catalyzed cross-coupling on pre-formed bicyclo[1.1.0]butanes, which allows for late-stage diversification of the bridgehead position . This method minimizes isomerization and generally proceeds with high efficiency using an electron-rich Pd(0) catalyst.
Industrial Production Methods
Industrial production of such highly strained compounds is less common due to the complexity and cost associated with their synthesis. advancements in catalytic methods and strain-release chemistry have made it more feasible to produce these compounds on a larger scale .
化学反応の分析
Types of Reactions
3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid undergoes various types of reactions, including:
Ring-opening reactions: Due to the high strain energy, the compound readily participates in ring-opening reactions with nucleophiles, radicals, and electrophiles.
Substitution reactions: Functionalization at the bridgehead positions can be achieved through substitution reactions, often facilitated by palladium-catalyzed cross-coupling.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines and alcohols.
Radicals: Radical initiators such as AIBN (azobisisobutyronitrile) can be used to generate radicals for ring-opening reactions.
Electrophiles: Electrophilic reagents like halogens can facilitate substitution reactions at the bridgehead positions.
Major Products
The major products formed from these reactions include cyclobutanes and cyclobutenes, which are valuable intermediates in organic synthesis .
科学的研究の応用
3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid has several applications in scientific research:
作用機序
The mechanism by which 3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid exerts its effects is primarily through strain-release reactions. The high ring strain makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or drug design .
類似化合物との比較
Similar Compounds
Bicyclo[1.1.0]butane: A simpler analog with similar strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, which imparts different reactivity and applications.
Uniqueness
3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid is unique due to its functional groups, which allow for further derivatization and application in various fields. Its high strain energy and reactivity make it a versatile compound for synthetic and industrial applications .
特性
CAS番号 |
61168-43-2 |
|---|---|
分子式 |
C6H7NO3 |
分子量 |
141.12 g/mol |
IUPAC名 |
3-carbamoylbicyclo[1.1.0]butane-1-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c7-3(8)5-1-6(5,2-5)4(9)10/h1-2H2,(H2,7,8)(H,9,10) |
InChIキー |
SGUUQTIJTYZFLY-UHFFFAOYSA-N |
正規SMILES |
C1C2(C1(C2)C(=O)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


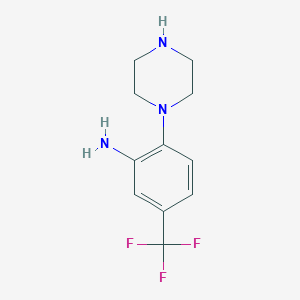
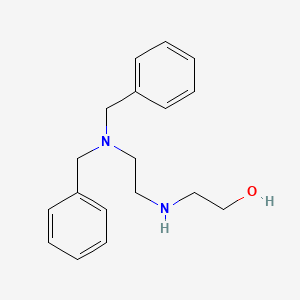
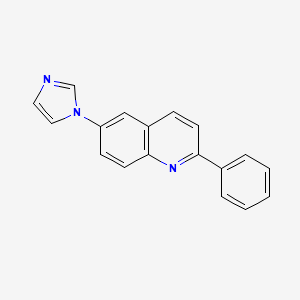
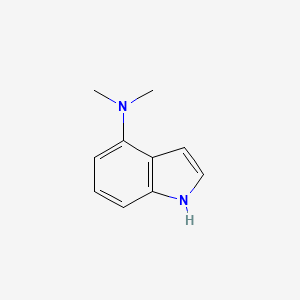

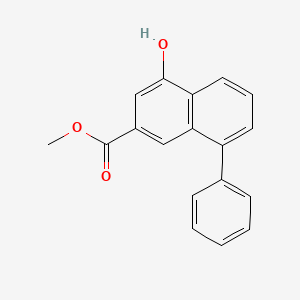
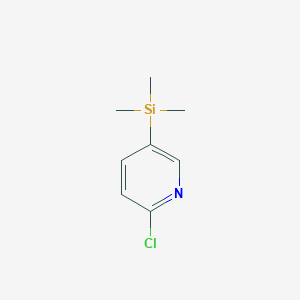
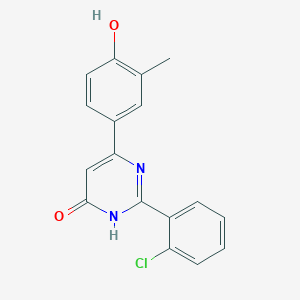

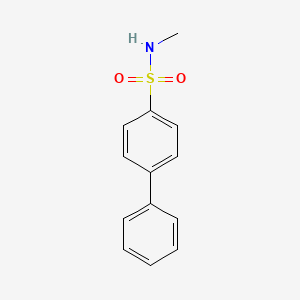
![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)
